Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate typically involves the cyclocondensation of 2,5-dimethylpyrrole-3-carboxylate with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dimethylpyrrole-3-carboxylate
- Ethyl 2-ethyl-4,5-dimethylpyrrole-3-carboxylate
- Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate
- Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate is unique due to its fused pyrrole-pyran ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12(14)10-8(3)13-9-6-5-7(2)16-11(9)10/h5-6H,4H2,1-3H3 |
InChI Key |
IIZUXVWUNPEYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C(O2)C)N=C1C |
Origin of Product |
United States |
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